molecular formula C23H29N3O6S2 B11061115 4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide

4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B11061115
M. Wt: 507.6 g/mol
InChI Key: FFJDXYSUENSRBH-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, sulfonyl, and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core imidazole structure. This is followed by the introduction of the sulfonyl and methoxy groups through various organic reactions. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and imidazole derivatives. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and imidazole groups.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the imidazole ring.

Scientific Research Applications

4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and imidazole groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and imidazole groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C23H29N3O6S2

Molecular Weight

507.6 g/mol

IUPAC Name

4-methoxy-N-[2-[1-(4-methoxy-2,5-dimethylphenyl)sulfonylimidazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H29N3O6S2/c1-15-11-22(17(3)9-20(15)31-5)33(27,28)25-8-7-19-13-26(14-24-19)34(29,30)23-12-16(2)21(32-6)10-18(23)4/h9-14,25H,7-8H2,1-6H3

InChI Key

FFJDXYSUENSRBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCC2=CN(C=N2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C)OC

Origin of Product

United States

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